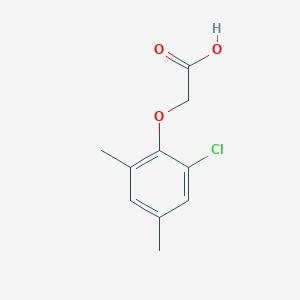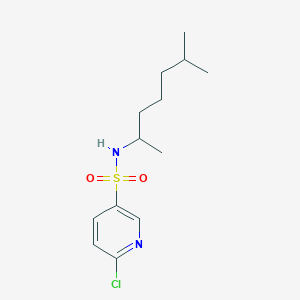
2-(3,5-Difluorophenyl)-2-oxoacetaldehyde
Overview
Description
The compound “2-(3,5-Difluorophenyl)-2-oxoacetaldehyde” is an organic compound containing a phenyl ring and an aldehyde group. The phenyl ring is substituted with two fluorine atoms at the 3rd and 5th positions. The aldehyde group is attached to the phenyl ring via a two-carbon chain, one of which is a carbonyl carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the aldehyde group onto a precursor molecule containing the 3,5-difluorophenyl moiety. This could potentially be achieved through a formylation reaction or by oxidation of a corresponding alcohol .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic phenyl ring, the electronegative fluorine atoms contributing to the polarity of the molecule, and the polar carbonyl group of the aldehyde .
Chemical Reactions Analysis
The aldehyde group is typically quite reactive and can undergo a variety of chemical reactions, including nucleophilic addition and oxidation. The presence of the fluorine atoms on the phenyl ring may influence the reactivity of the aldehyde group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the polar aldehyde group and the electronegative fluorine atoms. It’s likely that this compound would have a relatively high boiling point due to the presence of these polar groups .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3,5-difluorophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIFIUPBOLDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-2-oxoacetaldehyde | |
CAS RN |
146535-00-4 | |
| Record name | 2-(3,5-difluorophenyl)-2-oxoacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide](/img/structure/B2864767.png)
![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)
![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)


![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)
![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)
![Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2864783.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)